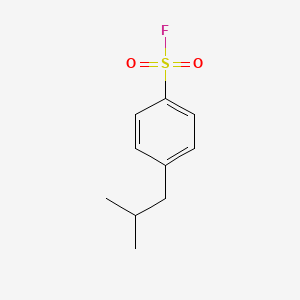
4-(2-Methylpropyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2-Methylpropyl)benzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Electrophilic Aromatic Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2-Methylpropyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, lysine, and tyrosine in proteins, forming stable sulfonyl enzyme derivatives. This modification can inhibit enzyme activity and alter protein function .
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A well-known serine protease inhibitor with similar reactivity but different applications.
Benzene-1,2-disulfonyl fluoride: Another sulfonyl fluoride compound used in biochemical studies.
Uniqueness: 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable covalent bonds with nucleophilic residues makes it valuable in various research and industrial applications .
Biological Activity
4-(2-Methylpropyl)benzene-1-sulfonyl fluoride, also known by its chemical formula C11H15FNO2S, belongs to a class of compounds that exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H15FNO2S |
| Molecular Weight | 233.31 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | 4-(2-Methylpropyl)benzenesulfonyl fluoride |
The mechanism of action for this compound primarily involves inhibition of serine proteases. These enzymes play critical roles in various biological processes, including inflammation and immune responses. The sulfonyl fluoride group is essential for its inhibitory activity, allowing it to bind irreversibly to the active site of serine proteases, thereby modulating their function.
Antimicrobial Activity
Research indicates that sulfonyl fluorides exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains.
- Case Study : In a comparative study, this compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, outperforming several conventional antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
- Research Findings : In a murine model of allergic rhinitis, treatment with this compound resulted in decreased levels of IL-6 and TNF-alpha, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
Emerging studies suggest that compounds with similar structures may have anticancer properties. The ability to inhibit serine proteases can disrupt cancer cell signaling pathways.
- Research Example : A study indicated that related sulfonamide derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 16 | Antimicrobial |
| AEBSF (4-(2-aminoethyl) benzene sulfonyl fluoride) | 8 | Anti-inflammatory |
| Other sulfonamide derivatives | Varies | Anticancer/Antimicrobial |
Properties
Molecular Formula |
C10H13FO2S |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-(2-methylpropyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
PAFSJNDSBHJGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















